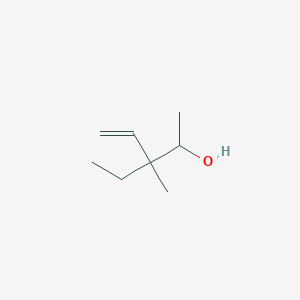

3-Ethyl-3-methylpent-4-en-2-ol

Description

Contextualization within Complex Organic Architectures

The structural motif of branched alcohols is integral to numerous complex natural products, serving as a crucial component that often dictates their biological activity. For instance, methyl-branched alkanols are key intermediates in the synthesis of bioactive compounds like insect pheromones and chiral carboxylic acids found in glycolipids. researchgate.net The total synthesis of complex macrolides, such as the antibiotic tylosin, has utilized precursors derived from D-glucose that feature a branched alcohol structure. nih.gov

Furthermore, the stereocontrolled synthesis of polypropionate-derived natural products, a large family of biologically active compounds including the zaragozic acids and the antibiotic sambutoxin, relies heavily on methodologies that can generate methyl-branched asymmetric carbon centers. nih.gov The Barbier reaction, an organometallic reaction, has been employed to create chiral alcohol intermediates for the synthesis of natural products like (R,R)-obolactone and the salinosporamide family of potent proteasome inhibitors. rsc.org These examples underscore the importance of branched alcohol moieties as fundamental building blocks in the construction of intricate and biologically significant molecules.

Significance of Branched Alkenols in Advanced Chemical Synthesis and Mechanistic Studies

Branched alkenols are highly valued in advanced organic synthesis due to the presence of multiple reactive sites that can be manipulated with high levels of chemo-, regio-, and stereoselectivity. Their utility as synthetic intermediates is vast. researchgate.net The development of catalytic asymmetric methods to produce these chiral alcohols is a major focus of modern synthetic chemistry. encyclopedia.pub

Key methodologies that highlight their significance include:

Asymmetric Carboalumination: Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) has emerged as a powerful tool for the efficient, one-step synthesis of chiral methyl-branched alkanols. pnas.orgnih.gov This method provides access to enantiomerically enriched building blocks that are precursors to reduced polypropionates. nih.gov

Stereospecific Substitution: The hydroxyl group of stereogenic secondary and tertiary alcohols can undergo iron-catalyzed intramolecular stereospecific substitution. diva-portal.org Mechanistic studies indicate these reactions proceed via SN2 or SN1 pathways, resulting in an inversion of configuration at the stereocenter, which provides a route to valuable enantioenriched heterocyclic compounds like pyrrolidines and tetrahydrofurans. diva-portal.org

Hydrogen Borrowing Catalysis: Secondary alcohols can be used in "hydrogen borrowing" or "hydrogen auto-transfer" reactions. nih.govacs.org In this process, a catalyst temporarily abstracts hydrogen from the alcohol to form a ketone in situ, which can then react with a nucleophile. acs.org This strategy has been used for the C-C bond formation to generate β-branched carbonyl compounds from secondary alcohols. acs.org

Directed Reactions: The hydroxyl group can act as a directing group in various transformations, influencing the stereochemical outcome of reactions at nearby centers. This has been observed in ruthenium-catalyzed couplings of alcohols with alkynes. nih.gov

These advanced catalytic methods enable the conversion of relatively simple branched alkenols into complex, high-value molecules, making them indispensable in both academic research and industrial applications.

Overview of Research Directions for 3-Ethyl-3-methylpent-4-en-2-ol

This compound, with the CAS Registry Number 61107-46-8, is a specific example of a branched unsaturated secondary alcohol. nih.gov Its structure contains two stereocenters, at carbons 2 and 3, and a terminal vinyl group.

| Physicochemical Properties of this compound | |

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₁₆O nih.gov |

| Molecular Weight | 128.21 g/mol nih.gov |

| InChIKey | SEJSAPRYTTYCPW-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CCC(C)(C=C)C(C)O nih.gov |

| XLogP3-AA (Lipophilicity) | 2.3 nih.gov |

This table is interactive. Click on the headers to sort.

Detailed, peer-reviewed research focusing exclusively on this compound is limited in publicly accessible literature. However, based on its structure and the known reactivity of related compounds, its research potential can be inferred. An isomer, 3-ethyl-2-methylpent-4-en-2-ol, has been noted for potential applications in the synthesis of flavors, fragrances, and pharmaceuticals, although specific industrial uses are not well-established. ontosight.ai

The synthetic utility of this compound would lie in its role as a versatile intermediate. The functional groups present—a secondary alcohol and a terminal alkene—allow for a variety of chemical transformations:

The secondary alcohol can be oxidized to the corresponding ketone, 3-ethyl-3-methylpent-4-en-2-one.

The hydroxyl group can be used in substitution reactions to introduce other functional groups. diva-portal.org

The terminal alkene is susceptible to a wide range of addition reactions, such as hydrogenation, halogenation, or hydroboration-oxidation, which would yield the corresponding saturated diol.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61107-46-8 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-ethyl-3-methylpent-4-en-2-ol |

InChI |

InChI=1S/C8H16O/c1-5-8(4,6-2)7(3)9/h5,7,9H,1,6H2,2-4H3 |

InChI Key |

SEJSAPRYTTYCPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C=C)C(C)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3 Ethyl 3 Methylpent 4 En 2 Ol

Q & A

Basic: What synthetic routes are effective for preparing 3-Ethyl-3-methylpent-4-en-2-ol, and how can reaction parameters be optimized?

Answer:

A common method involves the use of acetylene derivatives and ketene intermediates. For example, calcium acetylide can react with methyl ketene to form allylic alcohol precursors, followed by acid hydrolysis or catalytic hydrogenation to yield the target compound . Optimization strategies include:

- Catalyst selection : Transition metal catalysts (e.g., palladium or copper) may enhance regioselectivity in alkyne addition steps.

- Temperature control : Maintaining temperatures below 65°C during distillation prevents decomposition, as the boiling point of similar compounds is reported at 63–65°C under reduced pressure (100 mmHg) .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and intermediate stability.

Advanced: How does stereochemistry influence the reactivity of this compound, and what techniques validate its configuration?

Answer:

The (E)- and (Z)-isomers of allylic alcohols exhibit distinct reactivity due to steric and electronic effects. For example, (E)-isomers may favor nucleophilic attack at the α-position, while (Z)-isomers could show reduced stability under acidic conditions . To confirm stereochemistry:

- NMR spectroscopy : Coupling constants between vinylic protons (J = 10–16 Hz for trans configurations) differentiate isomers .

- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) resolves enantiomers, critical for studying biological activity .

- X-ray crystallography : Provides definitive structural confirmation but requires high-purity crystalline samples.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid skin/eye contact. The compound’s vapor pressure (5.02 mmHg at 25°C) necessitates fume hood use .

- Waste disposal : Segregate halogenated and non-halogenated waste. Collaborate with certified agencies for incineration or chemical neutralization .

- Emergency measures : In case of inhalation, move to fresh air and administer oxygen if needed. For spills, adsorb with inert materials (e.g., vermiculite) and avoid water to prevent spreading .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) for this compound?

Answer:

Contradictions in data often arise from impurities or measurement conditions. For example, boiling points may vary due to:

- Pressure calibration : Ensure manometers are calibrated; values at 100 mmHg (63–65°C) differ significantly from atmospheric pressure measurements .

- Sample purity : Use GC-MS to verify purity (>98%) before characterization. Contaminants like residual solvents (e.g., THF) skew results .

- Standardized methods : Adhere to IUPAC guidelines for property determination, such as dynamic distillation for boiling points .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR spectroscopy : Identify hydroxyl (O-H stretch ~3300 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹) groups .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 128 (C₈H₁₆O) confirm the molecular formula. Fragmentation patterns reveal cleavage at the allylic position .

- ¹³C NMR : Signals at δ 70–75 ppm indicate the alcohol-bearing carbon, while δ 120–130 ppm correspond to the double bond .

Advanced: What computational approaches predict the stability and reaction pathways of this compound?

Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G* basis sets to study intramolecular hydrogen bonding and torsional strain .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility parameters (e.g., in ethanol vs. hexane) .

- Reaction pathway modeling : Use Gaussian or ORCA software to compare energy barriers for acid-catalyzed dehydration vs. oxidation pathways .

Basic: How does the compound’s structure influence its solubility and stability in different solvents?

Answer:

The allylic alcohol moiety and branched alkyl chain confer moderate polarity.

- Polar solvents (e.g., ethanol) : Enhance solubility via hydrogen bonding with the hydroxyl group.

- Nonpolar solvents (e.g., hexane) : Limited solubility due to the hydrophobic ethyl/methyl branches .

- Stability considerations : Avoid prolonged exposure to light or oxidizing agents, as the double bond may undergo peroxidation .

Advanced: What strategies mitigate racemization during enantioselective synthesis of this compound?

Answer:

- Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to stabilize intermediates during asymmetric hydrogenation .

- Low-temperature reactions : Conduct steps below –20°C to reduce kinetic resolution of enantiomers.

- Enzyme-mediated catalysis : Lipases or ketoreductases can achieve >99% enantiomeric excess (ee) under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.